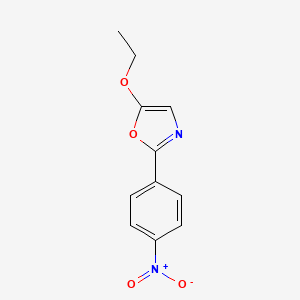

5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-16-10-7-12-11(17-10)8-3-5-9(6-4-8)13(14)15/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXHQWRSQSMYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291878 | |

| Record name | Oxazole, 5-ethoxy-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477867-60-0 | |

| Record name | Oxazole, 5-ethoxy-2-(4-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 5-ethoxy-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethoxy 2 4 Nitrophenyl 1,3 Oxazole

Established Reaction Pathways for the Construction of the 1,3-Oxazole Core

The formation of the 1,3-oxazole ring can be achieved through various established synthetic routes. These pathways generally involve the formation of C-O and C=N bonds in a cyclization process, starting from acyclic precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful strategy for constructing five-membered heterocyclic rings. In the context of oxazole (B20620) synthesis, these reactions typically involve the combination of a three-atom component with a two-atom component. One of the most relevant examples is the 1,3-dipolar cycloaddition. While the classic reaction between nitrile oxides and alkynes leads to isoxazoles, related strategies can be adapted for oxazole synthesis.

Another important method classified as a [3+2] cycloaddition is the Van Leusen oxazole synthesis, where tosylmethyl isocyanide (TosMIC) serves as a "C2N1" three-atom synthon. nih.gov This reaction proceeds through a cycloaddition-elimination mechanism to afford the aromatic oxazole ring. nih.gov The versatility of cycloaddition strategies lies in their potential for high regioselectivity and stereoselectivity, although their application may be limited by the stability and accessibility of the required dipolar species and dipolarophiles.

Condensation reactions are among the most traditional and widely used methods for synthesizing the oxazole core. These reactions typically involve the cyclodehydration of a precursor molecule containing the requisite atoms for the ring system.

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones. The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid or phosphorus pentoxide. The mechanism begins with the protonation of the acylamino ketone, followed by intramolecular cyclization and subsequent dehydration to form the oxazole ring. The yield of this reaction can be improved by using polyphosphoric acid. ijpsonline.com

Bredereck Reaction: In this synthesis, α-haloketones react with formamide (B127407) or other amides to produce oxazoles. ijpsonline.comthepharmajournal.com This method is an efficient, clean, and economical process for preparing 2,4-disubstituted oxazoles. ijpsonline.com The reaction proceeds via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration.

Fischer Oxazole Synthesis: This was the first reported method for synthesizing 2,5-disubstituted oxazoles, involving the reaction of aromatic cyanohydrins with aromatic aldehydes in the presence of anhydrous hydrogen chloride. ijpsonline.com

The Van Leusen oxazole synthesis, first reported in 1972, is a highly effective method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. wikipedia.org The reaction mechanism involves the deprotonation of TosMIC by a base (e.g., K₂CO₃) to form a nucleophilic carbanion. wikipedia.orgorganic-chemistry.org This anion then attacks the carbonyl carbon of an aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4,5-dihydrooxazole (oxazoline) intermediate. wikipedia.orgwikipedia.org Subsequent base-promoted elimination of the p-toluenesulfinic acid (TosH) group yields the aromatic 5-substituted oxazole. wikipedia.orgorganic-chemistry.org

The standard Van Leusen reaction between an aldehyde (R-CHO) and TosMIC produces a 5-substituted oxazole (5-R-oxazole). organic-chemistry.org Therefore, this pathway is not directly applicable for the synthesis of 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole, as it would require an aldehyde precursor for the 5-ethoxy group and a modified isocyanide to introduce the 2-(4-nitrophenyl) moiety. While multicomponent variations of the Van Leusen reaction exist for producing differently substituted oxazoles, a more direct condensation method is often preferred for achieving the specific 2,5-substitution pattern of the target compound. organic-chemistry.org

Targeted Synthesis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

A targeted synthesis for 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole can be proposed based on a modification of the Bredereck or Robinson-Gabriel condensation pathways. A plausible and efficient route involves the condensation reaction between 4-nitrobenzamide (B147303) and an appropriate α-haloketone, specifically 1-chloro-1-ethoxypropan-2-one. This approach builds the oxazole ring by forming bonds between the amide nitrogen and the α-carbon of the ketone, and the amide carbonyl oxygen and the ketone's carbonyl carbon, followed by dehydration.

The success of the proposed condensation reaction hinges on the careful selection of reagents and optimization of reaction conditions to ensure the specific incorporation of the 4-nitrophenyl group at the C2 position and the ethoxy group at the C5 position.

Starting Materials: The key precursors are 4-nitrobenzamide and 1-chloro-1-ethoxypropan-2-one. The 4-nitrobenzamide provides the C2 and the 4-nitrophenyl substituent, while the α-haloketone provides the C4, C5, and the ethoxy substituent.

Reaction Conditions: The cyclodehydration step requires a dehydrating agent and often elevated temperatures. Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used reagents for this type of transformation. The reaction is typically carried out in an inert, high-boiling solvent like dioxane or toluene.

The following table outlines potential variables in the reaction conditions and their expected impact on the synthesis.

| Parameter | Variation | Rationale / Expected Outcome |

| Dehydrating Agent | POCl₃, PCl₅, H₂SO₄ | POCl₃ and PCl₅ are effective for Robinson-Gabriel type cyclizations, often providing higher yields than mineral acids which can cause side reactions with the nitro group. |

| Solvent | Dioxane, Toluene, DMF | A high-boiling, aprotic solvent is preferred to facilitate the reaction at elevated temperatures without participating in the reaction. |

| Temperature | 80-140 °C | The reaction typically requires heating to reflux to overcome the activation energy for cyclization and dehydration. The optimal temperature depends on the solvent and reagents used. |

| Base (optional) | Pyridine (B92270), Triethylamine | A non-nucleophilic base may be added to neutralize the HCl generated during the reaction, potentially improving yield and preventing side reactions. |

To maximize the yield and ensure the high purity of the final product, several techniques can be employed during and after the reaction.

Yield Optimization: The stoichiometry of the reactants is crucial; a slight excess of one reactant may be used to drive the reaction to completion, but a 1:1 ratio is often the starting point. The reaction time must be monitored (e.g., by TLC) to ensure completion without significant decomposition of the product. Gradual addition of the dehydrating agent can help control the reaction rate and minimize the formation of byproducts.

Purity Enhancement: Upon completion, the reaction mixture is typically worked up by quenching with water or an ice-water mixture to precipitate the crude product. The solid can then be collected by filtration. Purification is essential to remove unreacted starting materials and byproducts.

Recrystallization: This is a primary method for purifying the solid product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.

Column Chromatography: For removing impurities with similar solubility, silica (B1680970) gel column chromatography is highly effective. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate), can separate the target compound from impurities.

The following table summarizes key strategies for process optimization and purification.

| Strategy | Technique | Details |

| Yield Maximization | Stoichiometric Control | Adjusting the molar ratio of 4-nitrobenzamide to the α-haloketone. |

| Reaction Monitoring | Using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |

| Purity Enhancement | Aqueous Workup | Quenching the reaction mixture in cold water to precipitate the crude product. |

| Recrystallization | Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals. | |

| Column Chromatography | Separating the product from impurities on a silica gel stationary phase using an appropriate eluent system. |

Emerging and Sustainable Synthetic Approaches

The contemporary synthesis of complex heterocyclic compounds like 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole is increasingly guided by the principles of efficiency and sustainability. This has led to the exploration of novel catalytic systems, the implementation of green chemistry tenets, and the application of energy-efficient techniques such as sonochemistry and microwave-assisted synthesis.

Catalytic Methods in Oxazole Chemistry Relevant to 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

Catalytic methods have revolutionized oxazole synthesis by offering milder reaction conditions, higher yields, and improved selectivity. For the synthesis of 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole, several catalytic strategies can be envisaged, primarily involving transition metal catalysts.

Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for the construction of the oxazole ring. A plausible approach could involve the coupling of a suitable precursor bearing the 4-nitrophenyl moiety with a component that would form the ethoxy-substituted oxazole ring. Palladium-catalyzed processes are known for their tolerance to a wide range of functional groups, including nitro groups. organic-chemistry.org A hypothetical palladium-catalyzed pathway could involve the reaction of an N-substituted amide with a ketone, proceeding through C-N and C-O bond formations. organic-chemistry.org

Copper-catalyzed reactions also present a viable route. Copper catalysts have been effectively used in the synthesis of 2,5-disubstituted oxazoles. rsc.org For the target molecule, a copper-catalyzed cascade reaction of an alkene with an azide (B81097) could be a potential, albeit complex, strategy. rsc.org Furthermore, a novel palladium-catalyzed/copper-mediated oxidative cyclization has been developed for trisubstituted oxazoles, which could be adapted for the synthesis of our target compound, potentially using water as the oxygen source. rsc.orgnih.gov

The following table outlines potential catalytic approaches for the synthesis of 2,5-disubstituted oxazoles that could be adapted for 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole.

| Catalyst System | Reactants | Key Features |

| Palladium Acetate / CuBr₂ | Amide and Ketone | Proceeds via sp² C-H activation, sequential C-N and C-O bond formation. organic-chemistry.org |

| Pd-catalyst / Cu-mediator | Not specified | Oxidative cyclization with water as the oxygen source. rsc.orgnih.gov |

| Copper(I) catalyst | Alkene and Azide | Cascade reaction involving 1,3-dipolar cycloaddition and subsequent transformations. rsc.org |

Green Chemistry Principles and Their Implementation in 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ijpsonline.com In the context of synthesizing 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole, these principles can be applied in several ways.

The use of safer solvents is a cornerstone of green chemistry. Traditional oxazole syntheses often employ volatile and toxic organic solvents. ijpsonline.com A greener approach would involve the use of water, ionic liquids, or deep eutectic solvents. ijpsonline.com For instance, the van Leusen oxazole synthesis, a classical method for preparing 5-substituted oxazoles, has been successfully performed in ionic liquids, which can often be recycled and reused. ijpsonline.com

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another key principle. Catalytic methods, by their nature, improve atom economy by reducing the need for stoichiometric reagents. ijpsonline.com One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also enhance atom economy and reduce waste. researchgate.net

The use of renewable feedstocks and energy-efficient methods, such as microwave and ultrasound irradiation, further aligns the synthesis with green chemistry principles. researchgate.net

Key Green Chemistry Considerations for the Synthesis:

Solvent Selection: Prioritizing water, ethanol, or recyclable ionic liquids over chlorinated solvents.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste.

Energy Efficiency: Utilizing microwave or sonochemical methods to reduce reaction times and energy consumption.

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts.

Sonochemical and Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Sonochemistry and microwave-assisted organic synthesis (MAOS) are powerful techniques for accelerating chemical reactions and improving yields. ijsssr.comnih.gov

Sonochemical Synthesis: The application of ultrasound in chemical reactions, known as sonochemistry, can significantly enhance reaction rates and yields. This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures. ijsssr.comresearchgate.net For the synthesis of 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole, sonication could be applied to classical methods like the Bredereck reaction (reaction of an α-haloketone with an amide) to potentially reduce reaction times and improve efficiency. nih.govijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved product yields. nih.govresearchgate.net The van Leusen synthesis of 5-substituted oxazoles has been shown to be amenable to microwave assistance. nih.gov A plausible microwave-assisted approach for the target molecule could involve the reaction of p-toluenesulfonylmethyl isocyanide (TosMIC) with an appropriate aldehyde precursor in the presence of a base under microwave irradiation. nih.govacs.org This method is particularly attractive for its potential to be performed under solvent-free or minimal solvent conditions, further enhancing its green credentials. ijpsonline.com

The table below compares conventional heating with microwave and sonochemical methods for a generic oxazole synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Sonochemical Synthesis |

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Energy Consumption | High | Low to moderate | Low |

| Yields | Often moderate | Generally higher | Often improved |

| Side Reactions | More prevalent | Often reduced | Can be minimized |

| Scalability | Well-established | Can be challenging | Can be challenging |

Synthetic Challenges and Strategies for Overcoming Them

The synthesis of 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole is not without its challenges, primarily stemming from the electronic properties of the substituents and the inherent reactivity of the oxazole ring.

One of the main challenges is the potential for side reactions due to the presence of the electron-withdrawing nitro group. The nitro group can be sensitive to certain reagents and reaction conditions, potentially leading to undesired byproducts or decomposition. researchgate.net For example, in reactions involving strong reducing agents, the nitro group could be reduced.

Another challenge lies in achieving the desired regioselectivity, particularly in methods where the substitution pattern is not pre-determined by the starting materials. The electronic influence of the ethoxy and nitrophenyl groups will direct the reactivity of the oxazole ring and its precursors.

Low yields are a common issue in many heterocyclic syntheses. ijpsonline.com This can be due to incomplete reactions, the formation of stable intermediates, or product degradation under the reaction conditions.

Strategies to Overcome These Challenges:

Careful Selection of Reagents and Catalysts: Choosing reagents and catalysts that are compatible with the nitro group is crucial. For instance, milder catalytic systems are preferable to harsh, stoichiometric reagents.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading can significantly improve yields and minimize side reactions. Microwave and sonochemical methods offer precise control over these parameters. acs.orghielscher.com

Protecting Group Strategies: While aiming for protecting-group-free synthesis is ideal from a green chemistry perspective, in some cases, temporary protection of the nitro group might be necessary to prevent unwanted reactions.

Step-wise vs. One-Pot Synthesis: While one-pot syntheses are often more efficient, a step-wise approach might be necessary to control the introduction of the functional groups and avoid competing reactions.

Purification Techniques: Efficient purification methods are essential to isolate the desired product from any byproducts or unreacted starting materials.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 5 Ethoxy 2 4 Nitrophenyl 1,3 Oxazole

Reactivity Profile of the 1,3-Oxazole Heterocycle in 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

The reactivity of the 1,3-oxazole ring in 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is significantly influenced by its substituents. The oxazole (B20620) ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the presence of the electron-donating 5-ethoxy group and the electron-withdrawing 4-nitrophenyl group creates a nuanced reactivity profile.

The oxygen and nitrogen heteroatoms in the oxazole ring are sp2 hybridized. semanticscholar.org The ring is aromatic, though less so than analogs like thiazoles. wikipedia.org The acidity of hydrogens on the oxazole ring generally follows the order C2 > C5 > C4. semanticscholar.org

The 5-ethoxy group, an electron-donating substituent, enhances the electron density of the oxazole ring, particularly at the C4 position, making it more susceptible to electrophilic attack. Conversely, the 2-(4-nitrophenyl) group is strongly electron-withdrawing, which deactivates the ring towards electrophiles. This deactivation is most pronounced at the C2 position. Electrophilic aromatic substitution, when it occurs, generally favors the C5 position, but this position is already substituted in the target molecule. semanticscholar.org Given the substitution pattern, electrophilic attack is less likely compared to other reaction pathways.

Diels-Alder reactions are a characteristic feature of oxazole chemistry, where the oxazole acts as a diene. These reactions with electrophilic alkenes can lead to the formation of pyridines. wikipedia.org The electron-donating ethoxy group at C5 would facilitate this type of cycloaddition.

| Reaction Type | Expected Reactivity of the Oxazole Core | Influencing Factors |

| Electrophilic Substitution | Generally deactivated at C2 by the nitrophenyl group, but activated at C4 by the ethoxy group. The C5 position is blocked. | The strong electron-withdrawing nature of the 2-(4-nitrophenyl) group reduces overall ring reactivity toward electrophiles. |

| Nucleophilic Substitution | Generally rare on the oxazole ring itself unless a good leaving group is present. semanticscholar.org | The C2 position is the most likely site for nucleophilic attack due to the influence of the nitrophenyl group. |

| Cycloaddition (e.g., Diels-Alder) | The oxazole can act as a diene. Reactivity is enhanced by the electron-donating 5-ethoxy group. wikipedia.org | Reaction with dienophiles can lead to bicyclic intermediates that may rearrange to form other heterocyclic systems like pyridines. wikipedia.org |

| Deprotonation | The C4-H is the only available proton on the ring and would be the most acidic, though deprotonation at C2 is generally preferred in unsubstituted oxazoles. wikipedia.org | The resulting carbanion could be used in subsequent reactions. |

Reactions Involving the 4-Nitrophenyl Moiety

Transformations of the Nitro Group

The nitro group itself is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. nih.gov This conversion is a fundamental and widely used reaction in organic synthesis. nih.govresearchgate.net

The reduction of the nitro group can be achieved using a range of reducing agents and conditions, allowing for the synthesis of 2-(4-aminophenyl)-5-ethoxy-1,3-oxazole. This product can then serve as a precursor for further functionalization, such as diazotization followed by Sandmeyer-type reactions to introduce various substituents. researchgate.net

| Transformation | Reagents/Conditions | Product Functional Group |

| Reduction to Amine | Pd/C, H₂; SnCl₂, HCl; Zn, HCl | -NH₂ (Amino) nih.govresearchgate.net |

| Reduction to Hydroxylamine | Zn, NH₄Cl | -NHOH (Hydroxylamino) |

| Reduction to Azoxy Compound | NaAsO₂, NaOH | -N=N(O)- (Azoxy) |

| Reduction to Azo Compound | LiAlH₄; Zn, NaOH | -N=N- (Azo) |

Transformations of the 5-Ethoxy Substituent

Nucleophilic Displacement Reactions Involving the Ethoxy Moiety

The 5-ethoxy group is an alkoxy substituent on the oxazole ring. Generally, alkoxy groups are not good leaving groups for nucleophilic substitution reactions. Cleavage of the ether linkage typically requires harsh conditions, such as treatment with strong acids like HBr or HI. Such conditions, however, may also lead to the degradation or rearrangement of the sensitive oxazole ring itself. Therefore, direct nucleophilic displacement of the ethoxy group is not a common transformation for this class of compounds under standard conditions.

Ring-Opening and Rearrangement Processes of the 1,3-Oxazole Core

The 1,3-oxazole ring, despite its aromatic character, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are often driven by the release of ring strain or the formation of more stable products.

One notable reaction involves the interaction of 5-alkoxy-4-(p-nitrophenyl)oxazoles with highly electron-deficient dienophiles like tetracyanoethylene (B109619) (TCNE). Instead of a typical Diels-Alder reaction, these compounds can undergo a formal [3+2] cycloaddition that proceeds through a zwitterionic intermediate, leading to ring opening. psu.edu For the analogous 5-methoxy-4-(p-nitrophenyl)oxazole, the reaction with TCNE yields a highly substituted dihydropyrrole derivative. psu.edu This reaction is believed to proceed via nucleophilic attack from the C4 position of the oxazole onto TCNE, followed by oxazole ring cleavage and subsequent intramolecular cyclization of the resulting intermediate. This pathway is supported by the observation that the reaction is accelerated in polar aprotic solvents. psu.edu

Oxazol-5(4H)-ones, also known as azlactones, are related structures that are well-known to undergo ring-opening reactions with nucleophiles. nih.govresearchgate.net While 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is not an oxazolone, this reactivity highlights the susceptibility of the oxazole core to cleavage, particularly when activated.

| Reaction Type | Reagents/Conditions | Intermediate/Mechanism | Product Type |

| Reaction with TCNE | Tetracyanoethylene (TCNE), reflux in acetonitrile | Zwitterionic intermediate via oxazole ring opening. psu.edu | Dihydropyrrole derivative. psu.edu |

| Cornforth Rearrangement | Thermal conditions | Rearrangement of 4-acyloxazoles. wikipedia.org | Isomeric oxazole. |

| Photolysis/Photo-oxidation | UV light, O₂ | Cleavage and rearrangement. semanticscholar.org | Various oxidation products. |

Photochemical Reactivity and Degradation Pathways

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on the photochemical reactivity and degradation pathways of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. While general principles of photochemistry for nitroaromatic compounds and oxazole derivatives exist, detailed experimental studies, including the identification of photoproducts, quantum yields, and specific degradation mechanisms for this particular compound, are not available in the reviewed sources.

The photochemical behavior of a molecule is intrinsically linked to its structure, including the presence of chromophores and reactive functional groups. For 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, the key structural features that would influence its photochemical reactivity are the nitrophenyl group and the ethoxy-substituted oxazole ring.

Nitroaromatic compounds are well-known to be photochemically active. Upon absorption of UV light, the nitro group can undergo a variety of transformations, including reduction to nitroso, hydroxylamino, and amino functionalities. Photoreduction pathways can be influenced by the presence of hydrogen-donating species in the reaction medium. Additionally, intramolecular hydrogen abstraction can occur if a suitable hydrogen source is present within the molecule. Another potential photochemical reaction for nitroaromatics is the cleavage of the carbon-nitro bond, leading to the formation of radical species.

The oxazole ring itself can also participate in photochemical reactions. Depending on the substitution pattern and the irradiation conditions, oxazoles can undergo photoisomerization, photooxidation, or ring cleavage. The presence of an ethoxy group at the 5-position may influence the electron distribution within the oxazole ring and could potentially direct the pathways of photochemical reactions.

However, without specific experimental data for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, any description of its photochemical degradation pathways would be speculative. Detailed research, including product analysis from photolysis experiments and quantum yield measurements, would be necessary to accurately elucidate the photochemical reactivity of this compound.

Theoretical and Computational Chemistry Studies on 5 Ethoxy 2 4 Nitrophenyl 1,3 Oxazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the molecule's inherent stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. By employing functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), the bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state can be calculated. researchgate.net

Table 1: Representative Theoretical Geometric Parameters of an Oxazole (B20620) Derivative

| Parameter | Value |

| Bond Angle (N15–C16–O12) | 114.1° |

| Bond Angle (O12–C13–C14) | 107.4° |

| Dihedral Angle (Oxazole-Benzimidazole) | 170-180° |

Note: Data is for a related oxazole derivative and is illustrative for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the ethoxy group and the oxazole ring, which can act as electron donors. Conversely, the LUMO is likely to be concentrated on the electron-deficient 4-nitrophenyl group, which acts as an electron acceptor. This distribution of frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. The energy of these orbitals and the HOMO-LUMO gap are crucial parameters that can be calculated using DFT.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Note: These are representative values for heterocyclic compounds and are used for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of a molecule. ijnc.ir It helps in understanding the charge delocalization, which is a key factor in molecular stability. NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. DFT calculations can predict the vibrational frequencies corresponding to the IR spectrum, which can aid in the assignment of experimentally observed bands. researchgate.net Similarly, NMR chemical shifts can be calculated to help in the structural elucidation of the molecule.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to the UV-Visible absorption spectrum. researchgate.net For 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, TD-DFT calculations would likely predict intense transitions involving the π-electrons of the conjugated system, providing insights into the molecule's photophysical properties.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide information about a single, optimized molecular structure, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. MD simulations can reveal the accessible conformations of the ethoxy group and the rotational freedom of the nitrophenyl ring. This provides a more realistic picture of the molecule's behavior in different environments.

MD simulations are also crucial for studying intermolecular interactions. By simulating the molecule in a solvent or in the presence of other molecules, it is possible to understand how it interacts with its surroundings. This is particularly important for predicting the behavior of the molecule in biological systems or in condensed phases. For instance, MD simulations have been used to study the stability of benzoxazole (B165842) derivatives when interacting with enzymes. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling can be a powerful tool to elucidate reaction mechanisms by identifying transition states and calculating activation energies. For the synthesis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, computational studies could map out the energy profile of the reaction pathway, helping to understand the feasibility of different synthetic routes.

Furthermore, computational modeling can be used to predict the reactivity of the molecule in various chemical reactions. By modeling the interaction of the molecule with different reagents, it is possible to identify the most likely reaction pathways and the structures of the resulting products. This predictive capability is highly valuable in the design of new synthetic strategies and in understanding the chemical behavior of the molecule.

In Silico Assessment of Chemical Selectivity and Site Reactivity

The prediction of chemical reactivity and the selectivity of reaction sites in a molecule is a fundamental aspect of computational chemistry. For 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, in silico methods, particularly those based on Density Functional Theory (DFT), provide critical insights into its electronic structure and, consequently, its reactivity towards electrophilic and nucleophilic attacks. These theoretical studies are essential for understanding the molecule's behavior in chemical reactions and for designing new synthetic pathways.

To quantify the reactivity of different atomic sites within 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, several reactivity descriptors derived from DFT are employed. These include the Fukui functions and the Molecular Electrostatic Potential (MEP).

Fukui Functions and Local Reactivity Descriptors

The Fukui function, ƒ(r), is a key descriptor in Conceptual DFT that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. It is used to identify the most reactive sites in a molecule. The condensed Fukui functions, which approximate the function for individual atomic sites, are particularly useful for predicting site selectivity.

There are three main types of Fukui functions:

ƒk+ : for nucleophilic attack (reaction with an electron donor), which measures the reactivity of a site towards an incoming electron. A higher value indicates a more favorable site for nucleophilic attack.

ƒk- : for electrophilic attack (reaction with an electron acceptor), which measures the reactivity of a site upon electron removal. A higher value suggests a more likely site for electrophilic attack.

ƒk0 : for radical attack.

From these, local reactivity indices such as local softness (sk) and the local electrophilicity/nucleophilicity index can be derived. While specific computational studies providing exact values for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole are not publicly available, a representative analysis based on the known reactivity of substituted oxazoles allows for the prediction of these indices. The following table presents expected trends in condensed Fukui functions for the key atoms of the oxazole ring.

| Atom | ƒk+ (for Nucleophilic Attack) | ƒk- (for Electrophilic Attack) | Most Likely Attack |

|---|---|---|---|

| O1 (oxazole) | Low | Moderate | - |

| C2 (oxazole) | High | Low | Nucleophilic |

| N3 (oxazole) | Moderate | Low | - |

| C4 (oxazole) | Low | Moderate | - |

| C5 (oxazole) | Low | High | Electrophilic |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting chemical reactivity. It provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, these regions are expected around the oxygen atom of the ethoxy group, the oxygen atoms of the nitro group, and the nitrogen atom of the oxazole ring.

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. Such regions would be anticipated around the hydrogen atoms and potentially the C2 carbon of the oxazole ring, which is attached to the electron-withdrawing nitrophenyl group.

The combination of Fukui functions and MEP analysis provides a comprehensive in silico assessment of the chemical selectivity and site reactivity of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. These theoretical predictions are invaluable for guiding experimental studies on the synthesis and modification of this compound.

Applications of 5 Ethoxy 2 4 Nitrophenyl 1,3 Oxazole in Advanced Chemical Research

Role as a Versatile Synthetic Building Block in Complex Chemical Systems

The 1,3-oxazole ring is a privileged scaffold found in numerous natural products and biologically active molecules. lifechemicals.com Specifically, 5-alkoxyoxazoles, such as 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, are recognized as highly versatile synthetic intermediates. researchgate.net Their utility stems from their participation in a wide array of chemical transformations that allow for the construction of more complex molecular architectures.

The reactivity of the 5-alkoxyoxazole core enables it to serve as a precursor to various other heterocyclic systems and functionalized linear molecules. researchgate.net Key transformations include:

Hetero-Diels-Alder Reactions: The oxazole (B20620) ring can function as an azadiene component in [4+2] cycloaddition reactions, providing a pathway to substituted pyridine (B92270) derivatives.

1,3-Dipolar Cycloadditions: The ring system can engage in formal cycloadditions, leading to the formation of other five-membered heterocycles. researchgate.net

Ring-Opening Processes: Under specific conditions, the oxazole ring can be opened to yield valuable acyclic precursors, such as amino acid derivatives. researchgate.net

The presence of the 4-nitrophenyl substituent further enhances the compound's versatility. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This transformation opens up a vast potential for further functionalization, including diazotization reactions, amide bond formations, and the synthesis of other nitrogen-containing heterocycles. This dual reactivity of the oxazole core and the peripheral substituents makes 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole a valuable building block for generating molecular diversity. nih.govnih.gov

| Reactive Moiety | Reaction Type | Potential Product Class | Reference |

|---|---|---|---|

| 1,3-Oxazole Ring | Hetero-Diels-Alder Reaction | Substituted Pyridines | researchgate.net |

| 1,3-Oxazole Ring | Ring-Opening | Amino Acid Derivatives | researchgate.net |

| 4-Nitro Group | Reduction | 2-(4-Aminophenyl)-5-ethoxy-1,3-oxazole | N/A |

| Resulting Amino Group | Acylation / Sulfonylation | Amides / Sulfonamides | N/A |

Utilization as a Precursor in the Synthesis of Diverse Derivatives and Analogues

Building upon its role as a versatile synthon, 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is an excellent starting material for the synthesis of a wide range of derivatives and analogues. The strategic modification of its core structure allows chemists to systematically alter its physicochemical properties for various applications.

The synthesis of derivatives can be targeted at three primary locations on the molecule:

The Nitrophenyl Ring: As mentioned, reduction of the nitro group to an amine is a key step. The resulting aniline (B41778) derivative can be further modified. For example, acylation can introduce various alkyl or aryl groups, while diazotization followed by Sandmeyer-type reactions can introduce halides, cyano, or hydroxyl groups.

The Ethoxy Group: While generally stable, the ethoxy group at the 5-position could potentially be cleaved or modified under specific conditions, although this is a less common transformation for this class of compounds.

The Oxazole Ring: The oxazole ring itself can be a target for modification, particularly through cycloaddition-cycloreversion sequences that can lead to entirely new heterocyclic systems. researchgate.net

This capacity for systematic modification makes the compound a valuable precursor for creating libraries of related molecules, which can then be screened for desired properties in fields such as medicinal chemistry or materials science. rjstonline.com

Exploration in Materials Science and Optoelectronic Applications

Heterocyclic compounds featuring conjugated π-systems and donor-acceptor motifs are of significant interest in materials science, particularly for optoelectronic applications. 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole possesses the key structural features of a push-pull chromophore. The ethoxy group acts as an electron-donating (push) group, while the nitrophenyl moiety serves as a strong electron-accepting (pull) group, connected through the conjugated oxazole linker.

This electronic structure can give rise to interesting photophysical properties, such as:

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron can be transferred from the donor side to the acceptor side of the molecule, leading to a large change in dipole moment. This phenomenon is crucial for applications in nonlinear optics (NLO).

Fluorescence: Many conjugated heterocyclic systems exhibit strong fluorescence. The emission properties (wavelength, quantum yield) can often be tuned by modifying the donor and acceptor strengths or by altering the conjugation pathway.

Organic Light-Emitting Diodes (OLEDs): Related heterocyclic structures, such as 1,3,4-oxadiazoles, have been successfully employed as electron-transporting or emissive materials in OLEDs. nih.gov The electronic properties of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole make it a candidate for similar roles.

While specific experimental data for this exact compound is not widely reported, its structural analogy to known optoelectronic materials suggests it is a promising candidate for further investigation in this area.

Investigation as a Component in Supramolecular Assemblies and Crystal Engineering

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. rsc.org 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole possesses several functional groups capable of participating in the weak, non-covalent interactions that govern crystal packing.

Key potential interactions include:

Hydrogen Bonding: Although lacking classic hydrogen bond donors, the molecule's C-H bonds adjacent to electron-withdrawing groups can act as weak donors. The oxygen atoms of the nitro group and the ethoxy group, as well as the nitrogen atom of the oxazole ring, are all potential hydrogen bond acceptors. Weak C-H···O and C-H···N interactions are often crucial in directing the assembly of similar molecules. vensel.org

π-π Stacking: The aromatic nitrophenyl ring can interact with the π-system of adjacent molecules through stacking interactions, which are important for stabilizing the crystal lattice.

Halogen Bonding (in derivatives): If halogenated derivatives were synthesized, the halogen atoms could participate in halogen bonding, a highly directional interaction used extensively in crystal engineering.

The interplay of these interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or sheets. rsc.orgiucr.org The study of its crystal structure provides valuable insights into how these forces can be harnessed to create new materials with specific packing motifs and, consequently, tailored bulk properties. vensel.org

| Interaction Type | Donor/Acceptor Site on Molecule | Potential Supramolecular Motif | Reference |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H (donor); Nitro O, Oxazole N (acceptor) | Chains, Dimers | rsc.orgvensel.org |

| π-π Stacking | Nitrophenyl Ring | Stacked Columns | iucr.org |

| Dipole-Dipole | Nitro Group, Ethoxy Group, Oxazole Ring | Head-to-tail arrangements | N/A |

Potential as a Ligand or Catalyst Component in Transition Metal Chemistry

The field of organometallic chemistry often utilizes N-heterocyclic compounds as ligands for transition metal catalysts. The 1,3-oxazole ring contains a nitrogen atom with a lone pair of electrons in an sp²-hybridized orbital, making it a potential coordination site for metal ions. mdpi.com

The potential of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole as a ligand is supported by several factors:

N-Donor Atom: The oxazole nitrogen can act as a Lewis base, donating its electron pair to a vacant orbital on a transition metal center.

Electronic Tuning: The electronic properties of the ligand can be tuned by the substituents. The electron-withdrawing nitro group would decrease the basicity of the nitrogen atom compared to an unsubstituted phenyl-oxazole, which could influence the stability and reactivity of the resulting metal complex.

Steric Influence: The substituents on the oxazole ring also provide a specific steric environment around the metal center, which can be crucial for controlling the selectivity of catalytic reactions.

Research has shown that related oxazole and oxadiazole structures can form stable complexes with various transition metals, including palladium, platinum, and vanadium. mdpi.comresearchgate.net These complexes have applications in catalysis, for example, in polymerization reactions. mdpi.com Therefore, it is plausible that 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole could serve as a mono- or bidentate ligand (if the nitro group's oxygens participate in coordination), paving the way for the development of new catalysts with unique reactivity profiles.

Structure Reactivity Relationships and Derivatives of 5 Ethoxy 2 4 Nitrophenyl 1,3 Oxazole

Systematic Modification of the 4-Nitrophenyl Moiety and its Impact on Chemical Properties

The 4-nitrophenyl group at the C2 position of the oxazole (B20620) ring plays a pivotal role in shaping the electronic character of the entire molecule. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the oxazole core and the phenyl ring itself.

Systematic modifications of this moiety, such as altering the position of the nitro group or replacing it with other substituents, can dramatically alter the compound's chemical properties. For instance, the presence of a nitro group at the ortho or para position of a haloarene is known to increase its reactivity towards nucleophilic substitution reactions. rsc.orgmdpi.comresearchgate.net This is attributed to the ability of the nitro group to withdraw electron density from the benzene (B151609) ring, thereby facilitating the attack of a nucleophile and stabilizing the negatively charged intermediate through resonance. mdpi.com Conversely, a nitro group at the meta position does not provide this resonance stabilization and thus has a less pronounced effect on reactivity. mdpi.comresearchgate.net

While direct studies on the systematic modification of the 4-nitrophenyl moiety in 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole are not extensively documented, the principles of substituent effects on aromatic systems provide a predictive framework. Replacing the nitro group with electron-donating groups (EDGs) would be expected to increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack and potentially altering the reactivity of the oxazole core. Conversely, introducing additional electron-withdrawing groups (EWGs) would further decrease the electron density, enhancing its susceptibility to nucleophilic attack.

| Substituent at 4-position | Electronic Effect | Expected Impact on Phenyl Ring Reactivity |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increased susceptibility to nucleophilic attack |

| -CN (Cyano) | Strong Electron-Withdrawing | Increased susceptibility to nucleophilic attack |

| -Cl (Chloro) | Weak Electron-Withdrawing | Mildly increased susceptibility to nucleophilic attack |

| -H (Hydrogen) | Neutral | Baseline reactivity |

| -CH₃ (Methyl) | Weak Electron-Donating | Increased susceptibility to electrophilic attack |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Significantly increased susceptibility to electrophilic attack |

Chemical Modifications of the 5-Ethoxy Group and their Influence on Reactivity

The 5-ethoxy group is another key functional group that modulates the reactivity of the oxazole ring. As an electron-donating group, the ethoxy moiety increases the electron density of the oxazole core, particularly at the C4 position, making it more susceptible to electrophilic attack.

Chemical modifications of the 5-ethoxy group, such as altering the alkyl chain length or replacing it with other alkoxy groups, can subtly influence the compound's lipophilicity and steric profile. More significant changes in reactivity can be achieved by replacing the ethoxy group with functionalities that have different electronic properties.

For example, substitution with a more strongly electron-donating group would further enhance the nucleophilicity of the oxazole ring. Conversely, replacement with an electron-withdrawing group would decrease the electron density of the oxazole core, making it less reactive towards electrophiles and potentially more susceptible to nucleophilic attack.

The table below outlines the potential influence of different substituents at the 5-position on the reactivity of the oxazole ring.

| Substituent at 5-position | Electronic Effect | Expected Impact on Oxazole Ring Reactivity |

| -OCH₂CH₃ (Ethoxy) | Electron-Donating | Increased susceptibility to electrophilic attack at C4 |

| -OCH₃ (Methoxy) | Electron-Donating | Similar to ethoxy, increased electrophilic susceptibility |

| -OPh (Phenoxy) | Weakly Electron-Withdrawing | Decreased susceptibility to electrophilic attack |

| -Cl (Chloro) | Electron-Withdrawing | Decreased susceptibility to electrophilic attack, potential for nucleophilic attack |

| -S-Alkyl (Alkylthio) | Weakly Electron-Donating | Mildly increased susceptibility to electrophilic attack |

Alterations to the Oxazole Core and Resultant Reactivity Profiles

The 1,3-oxazole ring is an aromatic heterocycle with a unique reactivity profile. It is generally considered to be a π-electron-rich system, making it susceptible to electrophilic attack, particularly when activated by electron-donating substituents. However, the presence of the electronegative oxygen and nitrogen atoms also imparts some electron-deficient character, allowing for certain nucleophilic reactions.

Alterations to the oxazole core itself, while synthetically challenging, can lead to significant changes in reactivity. For instance, the introduction of additional substituents on the ring can block certain reactive sites or introduce new functionalities.

The general reactivity of the oxazole ring can be summarized as follows:

Electrophilic Substitution: Tends to occur at the C4 or C5 position, depending on the existing substituents. Electron-donating groups at C2 or C5 direct electrophiles to C4.

Nucleophilic Attack: Less common, but can occur at the C2 position, especially if a good leaving group is present.

Deprotonation: The proton at the C2 position is the most acidic, followed by the C5 and C4 protons.

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, leading to the formation of pyridines.

Modifying the core by replacing the oxygen with sulfur to form a thiazole, for example, would significantly alter the electronic structure and reactivity. Thiazoles are generally less aromatic and have different patterns of electrophilic and nucleophilic substitution.

Synthesis and Characterization of Substituted Analogues of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

The synthesis of substituted analogues of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole can be achieved through various established synthetic methodologies for 2,5-disubstituted oxazoles. A common approach involves the condensation of an α-haloketone with an amide (Robinson-Gabriel synthesis) or the reaction of a carboxylic acid with an α-amino ketone followed by cyclodehydration.

For the synthesis of analogues with modifications in the 2-aryl substituent, one could start with different substituted benzaldehydes or benzoic acids. For example, a variety of 2-aryl-oxazoles can be synthesized from the corresponding aldehydes.

The characterization of these synthesized analogues relies on a combination of spectroscopic techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure. For example, in ¹H NMR, the chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the phenyl ring, while signals for the ethoxy group and the oxazole ring protons would also be characteristic.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C=N and C=C bonds of the oxazole ring, and the C-O bonds of the ether would be expected.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

The following table provides hypothetical characterization data for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole and a potential analogue, 5-Ethoxy-2-(4-chlorophenyl)-1,3-oxazole, based on general spectroscopic principles.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole | ~8.3 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H), ~6.5 (s, 1H, oxazole-H), ~4.2 (q, 2H, -OCH₂-), ~1.5 (t, 3H, -CH₃) | ~161 (C2), ~158 (C5), ~148 (Ar-C-NO₂), ~129 (Ar-CH), ~124 (Ar-CH), ~100 (C4), ~65 (-OCH₂-), ~15 (-CH₃) | ~1520 (NO₂ asym), ~1345 (NO₂ sym), ~1600 (C=N), ~1100 (C-O) | [M]+ |

| 5-Ethoxy-2-(4-chlorophenyl)-1,3-oxazole | ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~6.4 (s, 1H, oxazole-H), ~4.2 (q, 2H, -OCH₂-), ~1.5 (t, 3H, -CH₃) | ~161 (C2), ~158 (C5), ~136 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~100 (C4), ~65 (-OCH₂-), ~15 (-CH₃) | ~1600 (C=N), ~1100 (C-O), ~1090 (C-Cl) | [M]+, [M+2]+ |

Future Research Directions and Unexplored Avenues for 5 Ethoxy 2 4 Nitrophenyl 1,3 Oxazole

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. For 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, adapting established oxazole (B20620) syntheses, such as the Van Leusen reaction, to a flow chemistry paradigm is a critical future direction. acs.orgresearchgate.netmdpi.com

Flow synthesis platforms would enable precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for optimizing the reaction between an appropriate 4-nitrophenyl precursor and a TosMIC (tosylmethyl isocyanide) derivative. acs.orgwikipedia.org Automated systems can further accelerate this optimization by systematically exploring a wide range of conditions to maximize yield and purity. researchgate.netresearchgate.net This approach not only facilitates large-scale production for further research and potential commercial applications but also allows for safer handling of potentially hazardous reagents and intermediates. acs.org

Table 1: Comparison of Batch vs. Proposed Flow Synthesis

| Parameter | Conventional Batch Synthesis | Proposed Flow Synthesis |

|---|---|---|

| Scalability | Limited, requires process redevelopment | High, linear scalability by extending run time |

| Safety | Potential for thermal runaway, exposure risk | Enhanced heat dissipation, enclosed system |

| Control | Limited control over mixing and temperature | Precise control of reaction parameters |

| Efficiency | Often lower yields, longer reaction times | Potentially higher yields, short residence times |

| Automation | Difficult to fully automate | Readily integrated with automated controls |

Advanced Studies on Reaction Kinetics and Thermodynamics

A fundamental understanding of the reaction kinetics and thermodynamics governing the formation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is essential for optimizing its synthesis and predicting its stability. Future research should focus on determining key thermodynamic parameters, such as the standard enthalpies of formation and combustion. researchgate.netnih.gov This can be achieved through techniques like combustion bomb calorimetry and Knudsen effusion methods to measure vapor pressure and derive sublimation enthalpies. nih.gov

Kinetic studies are needed to elucidate the reaction mechanism and determine the rate-limiting steps. By monitoring the reaction progress under various conditions (e.g., temperature, concentration of reactants and catalysts), researchers can determine the reaction order, activation energy, and frequency factor. This data is invaluable for building predictive models to refine synthetic protocols, whether in batch or flow systems, and for understanding the compound's stability under different environmental conditions. nih.gov

Table 2: Key Thermodynamic and Kinetic Parameters for Future Study

| Parameter | Symbol | Significance |

|---|---|---|

| Standard Molar Enthalpy of Formation | ΔfH⦵m | Defines the compound's intrinsic stability. |

| Standard Molar Enthalpy of Sublimation | ΔsubH⦵m | Important for purification and physical characterization. |

| Activation Energy | Ea | Determines the temperature sensitivity of the reaction rate. |

| Rate Constant | k | Quantifies the speed of the reaction. |

Development of Novel Derivatization Strategies and Functionalization Routes

The structure of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole offers multiple sites for derivatization, enabling the creation of a library of novel compounds with tailored properties. Future research should explore functionalization at three key positions:

The Nitrophenyl Ring: The nitro group is a versatile functional handle. Its reduction to an amine group would open up a vast array of subsequent reactions, including amidation, sulfonylation, and diazotization, allowing for the introduction of diverse substituents. researchgate.netnih.gov The strong electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution. nih.gov

The Ethoxy Group: The 5-alkoxy substituent can be modified. Demethylation followed by re-alkylation with different alkyl or functionalized groups could modulate the compound's solubility, steric profile, and electronic properties.

The Oxazole Ring: While the oxazole ring is aromatic, it can undergo specific reactions. For instance, electrophilic substitution tends to occur at the C5 position, though the existing ethoxy group already occupies this site. semanticscholar.org However, exploring reactions like lithiation at the C2 position could provide a route to further substitution. wikipedia.org Additionally, ring transformation reactions, such as converting the oxazole into a substituted imidazole (B134444), could dramatically expand the accessible chemical space. nih.gov

Table 3: Potential Derivatization Pathways

| Site of Modification | Reaction Type | Potential New Functional Group |

|---|---|---|

| Nitro Group | Reduction | Amine (-NH2) |

| Nucleophilic Substitution | Alkoxy, Thiol, etc. | |

| Ethoxy Group | O-Dealkylation & Realkylation | Varied ethers (-OR) |

| Oxazole Ring | Ring Transformation | N-substituted imidazole |

Exploration in Emerging Fields of Chemical Science (e.g., Nanochemistry, Sensors)

The unique electronic characteristics of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole make it a promising candidate for applications in materials science and analytical chemistry.

Chemical Sensors: The oxazole core is a known fluorophore, and its properties can be tuned by attached functional groups. nih.gov The nitrophenyl group, a strong electron acceptor, can act as a fluorescence quencher. This intrinsic "off" state could be modulated by interactions with specific analytes, forming the basis of a "turn-on" fluorescent sensor. nih.govresearchgate.net Future work could involve incorporating this molecule into larger structures designed to bind specific metal ions or biomolecules, where the binding event would trigger a measurable change in fluorescence.

Nanochemistry: The compound could serve as a building block or surface ligand for nanoparticles. Its aromatic structure could facilitate π-π stacking interactions, while the nitro and ethoxy groups provide sites for covalent attachment to nanoparticle surfaces. Modifying nanoparticles with such organic molecules can tune their electronic properties, solubility, and biocompatibility for applications in catalysis, electronics, or nanomedicine.

Addressing Challenges in the Environmental Impact of Synthesis and Applications

A forward-looking research agenda must include a thorough evaluation of the environmental footprint of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. Nitroaromatic compounds are often toxic and persistent in the environment, making the development of green synthetic methods a priority. researchgate.netnih.govnih.gov

Future research should focus on:

Green Synthesis Protocols: Exploring alternative, environmentally benign synthetic routes that minimize the use of hazardous solvents and reagents. ijpsonline.comijpsonline.comnih.gov This includes employing techniques like microwave-assisted synthesis or ultrasonication, which can reduce reaction times and energy consumption. ijpsonline.comnih.gov The use of greener solvents or even solvent-free conditions should be investigated. mdpi.com

Lifecycle and Biodegradation Analysis: Assessing the compound's persistence, bioaccumulation potential, and toxicity is crucial. nih.gov Studies on its biodegradability, identifying potential metabolic pathways in microorganisms, will be essential to understand its environmental fate. researchgate.netasm.org This knowledge is critical for designing safer, more sustainable derivatives and for developing remediation strategies if necessary.

By proactively addressing these challenges, the scientific community can ensure that the exploration of this promising molecule proceeds in an environmentally responsible manner.

Q & A

Q. How can researchers optimize the synthesis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., substituted benzaldehydes or nitrophenyl derivatives), reflux conditions (e.g., absolute ethanol with glacial acetic acid as a catalyst), and reaction time (4–20 hours) . Factorial design experiments can systematically vary parameters like temperature, molar ratios, and solvent polarity to identify optimal conditions . Post-reaction purification via column chromatography or crystallization (e.g., ethanol as a solvent) enhances purity .

Q. What characterization techniques are critical for confirming the structure of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole?

- Methodological Answer :

- X-ray crystallography resolves molecular geometry and bond angles, as demonstrated for structurally similar oxazole derivatives (e.g., C–C bond precision of 0.002 Å) .

- NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., ethoxy and nitrophenyl moieties) and monitors reaction progress.

- High-performance liquid chromatography (HPLC) or mass spectrometry validates purity and molecular weight (e.g., molecular ion peaks matching theoretical values) .

Q. How can researchers experimentally determine the solubility and stability of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole under varying conditions?

- Methodological Answer :

- Solubility : Conduct phase-solubility studies in solvents like ethanol, DMSO, or water at controlled temperatures (25–60°C). Use UV-Vis spectroscopy to quantify dissolved compound concentrations .

- Stability : Accelerated degradation studies under heat, light, or acidic/basic conditions, monitored via HPLC or TLC to detect decomposition products .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity and electronic properties of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole?

- Methodological Answer :

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations model solvent interactions and thermodynamic stability in solution phases .

- Hybrid AI Tools (e.g., COMSOL Multiphysics) integrate experimental data to optimize reaction pathways and predict byproduct formation .

Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR, IR, and X-ray data to resolve ambiguities (e.g., confirming nitro group orientation via crystallography vs. spectral shifts) .

- Crystallographic refinement : Adjust disorder parameters (e.g., occupancy ratios for disordered atoms) to improve R-factor accuracy (target <0.05) .

Q. What green chemistry strategies can reduce waste in synthesizing 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole?

- Methodological Answer :

- Solvent substitution : Replace ethanol with biodegradable ionic liquids or water-ethanol mixtures .

- Catalyst recycling : Recover acetic acid catalyst via distillation or membrane separation technologies .

- Atom economy : Design one-pot reactions to minimize intermediate isolation steps, as seen in benzoxazole hydrazone synthesis .

Q. How can researchers design bioactivity studies for this compound while minimizing false positives?

- Methodological Answer :

- Dose-response assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to establish IC₅₀ values for antimicrobial or enzyme inhibition activity .

- Control experiments : Include structurally analogous inactive compounds (e.g., non-nitrated oxazoles) to isolate nitro group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.